molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B139824 2,6-Dimethylaniline CAS No. 87-62-7

2,6-Dimethylaniline

Cat. No. B139824
CAS RN: 87-62-7
M. Wt: 121.18 g/mol
InChI Key: UFFBMTHBGFGIHF-UHFFFAOYSA-N
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Patent
US04355180

Procedure details

A catalyst which is in the form of extrudate of 3 mm diameter and 10 mm length and which contains 1.8% by weight of palladium on a zinc-aluminum spinel as the carrier is introduced into a reactor consisting of a pressure-resistant cylindrical tube of 1.2 liters volume, and is heated to 220° C. Per hour, a gaseous mixture of 200 liters (S.T.P.) of ammonia and 200 liters (S.T.P.) of hydrogen and 100 g of vaporized 2,6-dimethylcyclohexan-1-one are passed over this catalyst bed under atmospheric pressure. The reaction product is cooled as soon as it leaves the reactor, and is distilled. 100 g of 2,6-dimethylcyclohexan-1-one give 93 g of 2,6-dimethylaniline of boiling point 216° C. at atmospheric pressure, corresponding to a yield of 97% of theory.
[Compound]
Name
zinc-aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 L
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH3:9])[C:4]1=[O:10]>[Pd].[H][H]>[CH3:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH3:9])[C:4]1=[O:10].[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH2:1]

Inputs

Step One
Name
zinc-aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
200 L
Type
reactant
Smiles
N
Name
Quantity
100 g
Type
reactant
Smiles
CC1C(C(CCC1)C)=O
Name
Quantity
200 L
Type
solvent
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced into a reactor
CUSTOM
Type
CUSTOM
Details
consisting of a pressure-resistant cylindrical tube of 1.2 liters volume
WAIT
Type
WAIT
Details
Per hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product is cooled as soon as it
CUSTOM
Type
CUSTOM
Details
leaves the reactor
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(CCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
Name
Type
product
Smiles
CC1=C(N)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04355180

Procedure details

A catalyst which is in the form of extrudate of 3 mm diameter and 10 mm length and which contains 1.8% by weight of palladium on a zinc-aluminum spinel as the carrier is introduced into a reactor consisting of a pressure-resistant cylindrical tube of 1.2 liters volume, and is heated to 220° C. Per hour, a gaseous mixture of 200 liters (S.T.P.) of ammonia and 200 liters (S.T.P.) of hydrogen and 100 g of vaporized 2,6-dimethylcyclohexan-1-one are passed over this catalyst bed under atmospheric pressure. The reaction product is cooled as soon as it leaves the reactor, and is distilled. 100 g of 2,6-dimethylcyclohexan-1-one give 93 g of 2,6-dimethylaniline of boiling point 216° C. at atmospheric pressure, corresponding to a yield of 97% of theory.
[Compound]
Name
zinc-aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 L
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH3:9])[C:4]1=[O:10]>[Pd].[H][H]>[CH3:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH3:9])[C:4]1=[O:10].[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH2:1]

Inputs

Step One
Name
zinc-aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
200 L
Type
reactant
Smiles
N
Name
Quantity
100 g
Type
reactant
Smiles
CC1C(C(CCC1)C)=O
Name
Quantity
200 L
Type
solvent
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced into a reactor
CUSTOM
Type
CUSTOM
Details
consisting of a pressure-resistant cylindrical tube of 1.2 liters volume
WAIT
Type
WAIT
Details
Per hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product is cooled as soon as it
CUSTOM
Type
CUSTOM
Details
leaves the reactor
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(CCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
Name
Type
product
Smiles
CC1=C(N)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.